3-Acetyl-1-(3-methylphenyl)piperidin-2-one 3-Acetyl-1-(3-methylphenyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20375935
InChI: InChI=1S/C14H17NO2/c1-10-5-3-6-12(9-10)15-8-4-7-13(11(2)16)14(15)17/h3,5-6,9,13H,4,7-8H2,1-2H3
SMILES:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

3-Acetyl-1-(3-methylphenyl)piperidin-2-one

CAS No.:

Cat. No.: VC20375935

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-1-(3-methylphenyl)piperidin-2-one -

Specification

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 3-acetyl-1-(3-methylphenyl)piperidin-2-one
Standard InChI InChI=1S/C14H17NO2/c1-10-5-3-6-12(9-10)15-8-4-7-13(11(2)16)14(15)17/h3,5-6,9,13H,4,7-8H2,1-2H3
Standard InChI Key WYVBUUOVVIUHCK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture and Physicochemical Properties

The compound’s IUPAC name, 3-acetyl-1-(3-methylphenyl)piperidin-2-one, reflects its core structure: a piperidin-2-one ring (a lactam derivative of piperidine) substituted with an acetyl group (-COCH3_3) at position 3 and a 3-methylphenyl group (-C6_6H4_4CH3_3) at position 1. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC14H17NO2\text{C}_{14}\text{H}_{17}\text{NO}_{2}
Molecular Weight231.29 g/mol
Canonical SMILESCC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C
Topological Polar Surface Area46.2 Ų

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis typically involves a two-step process:

  • Formation of the Piperidinone Core: Reacting 3-methylphenylamine with δ-valerolactam under acidic conditions yields 1-(3-methylphenyl)piperidin-2-one.

  • Acylation at Position 3: Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) introduces the acetyl group .

The reaction’s regioselectivity is ensured by the electron-withdrawing nature of the lactam carbonyl, which directs electrophilic acetylation to the 3-position . Typical yields range from 60–75%, with purity ≥95% achievable via recrystallization from ethanol.

Recent Advances in Methodology

Recent studies on analogous piperidinones highlight the utility of microwave-assisted synthesis to reduce reaction times from hours to minutes. For example, Nguyen et al. (2020) achieved a 92% yield in the acetylation of 1-(2-methylphenyl)piperidin-2-one using microwave irradiation at 100°C for 10 minutes . Transition-metal catalysis, particularly using Pd(OAc)2_2, has also been explored for tandem C–H activation/acylation, though this approach remains untested for 3-acetyl-1-(3-methylphenyl)piperidin-2-one .

Biological Activities and Mechanism of Action

Inferred Pharmacological Profiles

Although direct studies on 3-acetyl-1-(3-methylphenyl)piperidin-2-one are scarce, structurally related piperidinones exhibit the following activities:

Compound ClassBiological ActivityTargetSource
N-Substituted piperidinonesDopamine reuptake inhibitionDopamine transporter
3-AcetylpiperidinonesAntinociceptive effectsκ-Opioid receptors
ArylpiperidinonesAnti-inflammatory activityCOX-2 enzyme

The acetyl group may enhance binding to neurotransmitter transporters, as seen in cocaine analogs where N-demethylation improved serotonin transporter (SERT) affinity by 2.3-fold . Molecular docking simulations suggest that the 3-methylphenyl group occupies hydrophobic pockets in target proteins, while the lactam carbonyl forms hydrogen bonds with catalytic residues .

Comparative Analysis with Fluorinated Analogs

Research Gaps and Future Directions

Limitations in Existing Data

No peer-reviewed studies directly investigate 3-acetyl-1-(3-methylphenyl)piperidin-2-one’s biological activity, relying instead on extrapolations from structural analogs . Critical gaps include:

  • In vitro cytotoxicity profiles (e.g., IC50_{50} values against standard cell lines).

  • ADMET properties (absorption, distribution, metabolism, excretion, toxicity).

  • Target validation (specific receptor/transporter interactions).

Recommended Research Priorities

  • Comprehensive SAR Studies: Systematic modification of the 3-methylphenyl and acetyl groups to optimize target affinity and selectivity.

  • In Vivo Efficacy Models: Testing in rodent models of neuropathic pain or depression.

  • Metabolic Stability Assays: Evaluation of cytochrome P450-mediated oxidation and glucuronidation pathways.

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